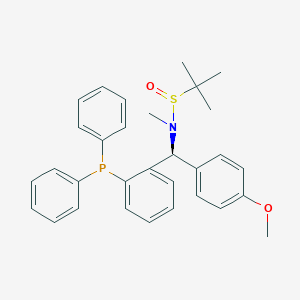
3,3-Difluoro-N-phenethylcyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-N-phenethylcyclobutanamine is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a phenethylamine group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-N-phenethylcyclobutanamine typically involves the fluorination of cyclobutanamine derivatives. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process. Continuous flow reactors and other advanced techniques can be employed to enhance production efficiency and safety.
化学反応の分析
Types of Reactions: 3,3-Difluoro-N-phenethylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted cyclobutanamine derivatives
科学的研究の応用
3,3-Difluoro-N-phenethylcyclobutanamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 3,3-Difluoro-N-phenethylcyclobutanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to altered biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction .
類似化合物との比較
- 3,3-Difluorocyclobutanamine
- 3,3-Difluoro-N-methylcyclobutanamine
- 3,3,4-Trifluoropyrrolidinyl derivatives
Comparison: Compared to these similar compounds, 3,3-Difluoro-N-phenethylcyclobutanamine exhibits unique properties due to the presence of the phenethylamine group. This group enhances its biological activity and specificity, making it a more potent compound for certain applications. Additionally, the difluoro substitution pattern provides increased stability and resistance to metabolic degradation .
Conclusion
This compound is a compound of great interest in various fields of scientific research and industry. Its unique structure and properties make it a valuable tool for the synthesis of complex molecules, the study of biochemical pathways, and the development of new therapeutic agents. Continued research into its preparation, reactions, and applications will further enhance our understanding and utilization of this versatile compound.
特性
分子式 |
C12H15F2N |
|---|---|
分子量 |
211.25 g/mol |
IUPAC名 |
3,3-difluoro-N-(2-phenylethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H15F2N/c13-12(14)8-11(9-12)15-7-6-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2 |
InChIキー |
JSSAYOJIMZDYFB-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)


![N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](/img/structure/B12088350.png)
amine](/img/structure/B12088355.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)
![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)




